4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride

Beschreibung

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXCTKPNQFJZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951426 | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28783-41-7 | |

| Record name | Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28783-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0HB70DQ7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride (CAS Number: 28783-41-7). This compound is a key intermediate in the synthesis of the antiplatelet agent clopidogrel and has been investigated for its potential as a phenylethanolamine N-methyltransferase inhibitor.[1] This document consolidates available data on its chemical identity, physical properties, and synthesis, presenting it in a clear and accessible format for researchers and drug development professionals. Detailed experimental protocols for its synthesis are also provided.

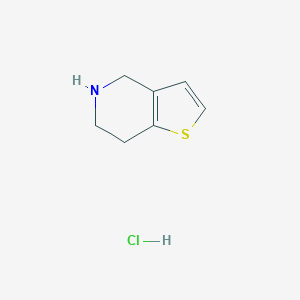

Chemical Identity and Structure

This compound is a heterocyclic organic compound. Its structure consists of a thieno[3,2-c]pyridine core, which is a fusion of a thiophene and a pyridine ring. The pyridinium nitrogen is protonated and associated with a chloride counter-ion.

Table 1: Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | [2] |

| CAS Number | 28783-41-7 | [2] |

| Molecular Formula | C₇H₁₀ClNS | [2] |

| Molecular Weight | 175.68 g/mol | [2] |

| Canonical SMILES | C1CNCC2=C1SC=C2.Cl | [3] |

| InChI | InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The available data for this compound are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Melting Point | 226.0 to 230.0 °C | [4] |

| pKa (Predicted, for free base) | 9.36 ± 0.20 | [5] |

| Solubility | No quantitative data available. General guidance suggests referring to solubility information to select an appropriate solvent.[6] As a pyridinium salt, it is expected to be soluble in polar solvents like water, methanol, and ethanol. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of 2-(thiophen-2-yl)ethanamine with a source of formaldehyde, followed by treatment with hydrochloric acid. Several methods have been reported, and two are detailed below.

Synthesis Workflow

The general synthetic approach can be visualized as a two-step process: formation of an imine intermediate followed by an acid-catalyzed cyclization and salt formation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Synthesis via Imine Formation and Cyclization

This method involves the reaction of 2-thiophene ethylamine with formaldehyde and water, followed by extraction and cyclization with ethanolic hydrogen chloride.[7]

Step 1: Preparation of the Imine Intermediate

-

To a reaction flask, add water, formaldehyde, and 2-thiophene ethylamine.

-

Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.

-

After the reaction is complete, extract the reaction liquid with dichloroethane.

-

Combine the organic layers and wash with saturated saline water.

-

Evaporate the organic layer under reduced pressure to obtain the imine intermediate.

Step 2: Cyclization and Salt Formation

-

Place the obtained imine into a reaction flask.

-

Add ethanolic hydrogen chloride and water.

-

Heat the mixture to 65-75 °C and maintain for a specified period.

-

Add activated carbon, maintain the temperature, and then filter.

-

Cool the filtrate to 0-5 °C and hold for 1-2 hours to allow for crystallization.

-

Filter the solid product and dry in an oven to yield this compound.

Experimental Protocol 2: One-Pot Synthesis

A more direct, one-pot synthesis has also been described.

Protocol:

-

Add 2-(thiophen-2-yl)ethanamine to a reaction vessel containing an appropriate solvent.

-

Add a formaldehyde source (e.g., paraformaldehyde).

-

Heat the mixture to reflux.

-

After a period of reflux, cool the reaction mixture.

-

Add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol).

-

Stir the mixture to induce crystallization.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a cold solvent (e.g., isopropanol).

-

Dry the product under vacuum.

Biological Context and Applications

This compound is a crucial building block in the pharmaceutical industry.

-

Intermediate for Clopidogrel Synthesis: Its primary application is as a key starting material in the multi-step synthesis of Clopidogrel, a widely used antiplatelet medication that functions as a P2Y₁₂ receptor antagonist.

-

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Research has explored a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT).[1] This enzyme is involved in the biosynthesis of epinephrine, suggesting potential applications in neurological and cardiovascular research.

The logical relationship for its primary application can be visualized as follows:

Caption: The role of the title compound as a key intermediate in the synthesis of Clopidogrel.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

-

Harmful if swallowed (H302)[2]

-

Causes skin irritation (H315)[2]

-

Causes serious eye irritation (H319)[2]

-

May cause respiratory irritation (H335)[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed storage information, it is recommended to store at room temperature in the continental US, though this may vary elsewhere.[6] For long-term storage of solutions, it is advised to aliquot and store at -20°C for one month or -80°C for six months, protected from moisture and light.[6]

Conclusion

This compound is a well-characterized compound with significant importance in medicinal chemistry, primarily as a precursor to clopidogrel. This guide has summarized its key physicochemical properties, provided detailed synthetic protocols, and outlined its biological relevance. While quantitative solubility data remains to be fully elucidated in publicly available literature, the provided information serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine CAS#: 54903-50-3 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]

The Versatile Scaffold: A Deep Dive into the Biological Activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

For researchers, scientists, and drug development professionals, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core structure represents a privileged scaffold in medicinal chemistry. Its inherent structural features have led to the discovery of potent and selective modulators of various biological targets, spanning a wide range of therapeutic areas from metabolic disorders and cancer to infectious diseases. This in-depth technical guide explores the multifaceted biological activities of this heterocyclic nucleus, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and development.

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a bicyclic system that merges a thiophene ring with a tetrahydropyridine ring. This unique combination imparts favorable physicochemical properties, enabling it to interact with a diverse array of protein targets. Its derivatives have been extensively synthesized and evaluated for numerous biological activities, with several compounds showing promise as lead molecules for drug development.[1][2][3]

Diverse Pharmacological Profile: From Enzyme Inhibition to Receptor Modulation

The versatility of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. These activities include anti-inflammatory, anti-infective, antineoplastic, anti-arrhythmic, and antiplatelet aggregation effects.[1]

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

A significant area of investigation for this core structure has been the inhibition of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine biosynthesis.[4] Researchers have explored 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) as isosteric replacements for 1,2,3,4-tetrahydroisoquinolines (THIQs), a known class of PNMT inhibitors.[4] While in some cases THTP derivatives were found to be less potent than their THIQ counterparts, the scaffold itself proved to be a valid isostere, with substitutions on the ring system influencing potency and selectivity against the α2-adrenoceptor.[4]

Table 1: In Vitro Human PNMT Inhibitory Potency and α2-Adrenoceptor Affinity of Selected Compounds [4]

| Compound | hPNMT Ki (µM) ± SEM | α2-Adrenoceptor Ki (µM) ± SEM | Selectivity (α2/PNMT) |

| THIQ (5) | 5.8 ± 0.5 | 0.35 ± 0.11 | 0.060 |

| SK&F 64139 (6) | 0.0031 ± 0.0006 | 0.021 ± 0.005 | 7 |

| 7 | 0.056 ± 0.003 | 0.23 ± 0.13 | 77 |

| SK&F 29661 (8) | 0.28 ± 0.02 | 100 ± 10 | 360 |

| 9 | 0.12 ± 0.01 | 4.3 ± 0.3 | 36 |

| (±)-10 | 1.4 ± 0.01 | 0.76 ± 0.08 | 0.54 |

| (±)-11 | 0.017 ± 0.005 | 1.1 ± 0.1 | 65 |

| (±)-12 | 0.072 ± 0.005 | 31 ± 3 | 430 |

Hedgehog Acyltransferase (HHAT) Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its dysregulation is implicated in various cancers. Hedgehog acyltransferase (HHAT) is a key enzyme in this pathway, responsible for the palmitoylation of Hh proteins, a critical step for their signaling activity. Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have emerged as potent inhibitors of HHAT.[5] Structure-activity relationship (SAR) studies have identified key features for inhibitory potency, including a central amide linkage, a secondary amine, and a specific stereochemistry at the 4-position of the core.[5]

Table 2: HHAT Inhibitory Activity of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Analogs [5]

| Compound | HHAT IC50 (µM) | SHH Palmitoylation Inhibition in Cells |

| IMP-1575 | Low- to sub-µM | Yes |

| Inactive enantiomer | Inactive | No |

Antifungal and Anticancer Activities

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold has also been explored for its potential as an antifungal and anticancer agent. Certain derivatives have demonstrated promising in vitro activity against various fungal strains and cancer cell lines.

A library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are derived from the core structure, were evaluated for their fungicidal activity. Several compounds exhibited significant activity against C. arachidicola, R. solani, and S. sclerotiorum, with EC50 values in the low microgram per milliliter range.[6] Transcriptome analysis of one of the active compounds suggested a mode of action involving the inhibition of nitrogen metabolism and the proteasome pathway.[6]

Table 3: Antifungal Activity of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivatives [6]

| Compound | C. arachidicola EC50 (µg/mL) | R. solani EC50 (µg/mL) | S. sclerotiorum EC50 (µg/mL) |

| I-1 | 4.61 - 6.66 | 4.61 - 6.66 | 4.61 - 6.66 |

| I-5 | 4.61 - 6.66 | 4.61 - 6.66 | 4.61 - 6.66 |

| I-7 | 4.61 - 6.66 | 4.61 - 6.66 | 4.61 - 6.66 |

| I-12 | 4.61 - 6.66 | 4.61 - 6.66 | 4.61 - 6.66 |

Furthermore, β-aminonitrile derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine have been synthesized and evaluated for their antitumor activity, showing weak to moderate effects against A549 and K562 cancer cell lines in the low micromolar range.[7][8]

Experimental Protocols

A critical component of drug discovery is the ability to reliably synthesize and test new chemical entities. The following sections detail the methodologies for key experiments cited in the literature for the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.

Synthesis of the 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Core

A common and versatile method for the synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system is the Pictet-Spengler reaction.[3][4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of the THTP core, 2-thiopheneethylamine or its derivatives are typically used as the starting material.

Caption: Pictet-Spengler reaction workflow for THTP synthesis.

Human Phenylethanolamine N-Methyltransferase (hPNMT) Inhibition Assay

The inhibitory potency of compounds against hPNMT is typically determined using a radiochemical assay.[4]

Experimental Workflow:

-

Enzyme Preparation: Recombinant hPNMT is expressed and purified.

-

Reaction Mixture: The assay is conducted in a buffer solution containing the purified hPNMT, the radiolabeled methyl donor S-adenosyl-L-[methyl-³H]methionine, the substrate phenylethanolamine, and varying concentrations of the inhibitor.

-

Incubation: The reaction mixture is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

-

Quenching: The reaction is stopped by the addition of a quenching solution.

-

Extraction: The radiolabeled product, [³H]epinephrine, is extracted using an organic solvent.

-

Quantification: The amount of radioactivity in the organic phase is measured using a scintillation counter.

-

Data Analysis: The inhibitory constant (Ki) values are calculated by fitting the data to the appropriate inhibition model.

Caption: Workflow for the hPNMT radiochemical inhibition assay.

Hedgehog Acyltransferase (HHAT) Acyl-cLIP Assay

The activity of HHAT inhibitors can be assessed using an acyl-biotin exchange-based competitive luminescence immunoassay platform (acyl-cLIP).[5]

Experimental Workflow:

-

Cell Culture: Cells expressing HHAT are cultured.

-

Inhibitor Treatment: Cells are treated with varying concentrations of the test compounds.

-

Lysis and Biotinylation: Cells are lysed, and a biotinylated probe that competes with the natural substrate for binding to HHAT is added.

-

Immunoprecipitation: The HHAT-probe complex is immunoprecipitated.

-

Detection: The amount of biotinylated probe bound to HHAT is quantified using a luminescence-based detection method.

-

Data Analysis: The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

Caption: Workflow for the HHAT acyl-cLIP assay.

Signaling Pathways

Understanding the signaling pathways in which the targets of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives are involved is crucial for elucidating their mechanism of action and potential therapeutic applications.

Epinephrine Biosynthesis Pathway

PNMT catalyzes the final step in the biosynthesis of epinephrine from norepinephrine. Inhibition of PNMT by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives would lead to a decrease in epinephrine levels.

Caption: The role of PNMT in the epinephrine biosynthesis pathway.

Hedgehog Signaling Pathway

HHAT is essential for the activation of Hedgehog signaling. Inhibition of HHAT by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives blocks the palmitoylation of the Sonic Hedgehog (SHH) protein, preventing its secretion and subsequent activation of the pathway.

References

- 1. Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. phiab.com [phiab.com]

An In-depth Technical Guide on 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride: Synthesis, Spectroscopic Characterization, and Role as a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. This compound is a critical intermediate in the synthesis of clopidogrel, a widely used antiplatelet medication.[1][2] This document details its synthesis, expected spectroscopic data, and the experimental protocols for its characterization.

Spectroscopic Data

While this compound is a well-characterized compound, publicly available experimental spectra are limited. The following tables summarize the expected spectroscopic data based on its chemical structure.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Expected)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.2-7.4 | d | Thiophene H |

| ¹H | ~6.9-7.1 | d | Thiophene H |

| ¹H | ~4.2-4.4 | s | CH₂ (Methylene bridge) |

| ¹H | ~3.4-3.6 | t | CH₂ (adjacent to NH) |

| ¹H | ~3.1-3.3 | t | CH₂ (adjacent to thiophene) |

| ¹³C | ~135-140 | s | Quaternary Thiophene C |

| ¹³C | ~125-130 | s | Quaternary Thiophene C |

| ¹³C | ~122-127 | d | Thiophene CH |

| ¹³C | ~120-125 | d | Thiophene CH |

| ¹³C | ~45-50 | t | CH₂ (Methylene bridge) |

| ¹³C | ~40-45 | t | CH₂ (adjacent to NH) |

| ¹³C | ~22-27 | t | CH₂ (adjacent to thiophene) |

Table 2: Infrared (IR) Spectroscopy Data (Expected)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | C-H stretch (aromatic/vinylic) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~2400-2700 | Broad, Strong | N-H stretch (secondary amine salt) |

| ~1590-1610 | Medium | C=C stretch (thiophene) |

| ~1400-1450 | Medium | C-H bend (aliphatic) |

Table 3: Mass Spectrometry (MS) Data (Expected)

| m/z | Relative Intensity (%) | Assignment |

| 140.05 | High | [M+H]⁺ (of free base) |

| 139.05 | High | [M]⁺ (molecular ion of free base) |

Experimental Protocols

The following sections detail the synthetic and analytical procedures for this compound.

Synthesis of this compound

A common synthetic route involves the Pictet-Spengler reaction of 2-thienylethylamine with an aldehyde, followed by cyclization.

Materials:

-

2-Thienylethylamine

-

Paraformaldehyde

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of 2-thienylethylamine (1 equivalent) in dichloromethane, add paraformaldehyde (1.1 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Add a solution of hydrochloric acid in N,N-dimethylformamide.

-

Heat the mixture to 70°C for 4-6 hours.

-

Cool the reaction to 15°C and stir for 8-10 hours to facilitate crystallization.

-

Filter the resulting solid, wash with cold dichloromethane, and dry under vacuum to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Ensure the sample is dry.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Role in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the industrial synthesis of clopidogrel.[1][2] The following diagram illustrates a common synthetic pathway.

Caption: Synthetic pathway of (S)-(+)-Clopidogrel from 2-Thienylethylamine.

The synthesis begins with the reaction of 2-thienylethylamine and paraformaldehyde to form the key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride. This is followed by a Strecker synthesis with 2-chlorobenzaldehyde and sodium cyanide to produce a cyano intermediate. Subsequent hydrolysis and esterification yield racemic clopidogrel, which is then resolved to obtain the pharmacologically active (S)-(+)-enantiomer.

Conclusion

This compound is a fundamental building block in the synthesis of clopidogrel. Understanding its synthesis and spectroscopic properties is crucial for process optimization and quality control in pharmaceutical manufacturing. While detailed public spectroscopic data is sparse, the expected values and general analytical protocols provided in this guide offer a solid foundation for researchers and professionals in the field.

References

The Dawn of Platelet Inhibition: A Technical Guide to the Discovery and History of Thienopyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and historical development of thienopyridine compounds, a class of drugs that has revolutionized the management of atherothrombotic diseases. From their serendipitous discovery to the refinement of their chemical structures and understanding of their mechanism of action, this document provides a comprehensive overview for professionals in the field of drug development and cardiovascular research.

Introduction: The Unmet Need and the Rise of Antiplatelet Therapy

The pathophysiology of arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke, is intrinsically linked to the activation and aggregation of platelets. Prior to the advent of targeted antiplatelet therapies, treatment options were limited. This landscape spurred a search for agents that could effectively and safely modulate platelet function. The thienopyridine class of drugs emerged as a cornerstone of antiplatelet therapy, fundamentally altering the prognosis for patients with cardiovascular disease.

The First Generation: The Discovery of Ticlopidine

The story of thienopyridines begins in the 1970s with the French pharmaceutical company, Sanofi (then Castaigne SA). Researchers initially investigating compounds with structural similarities to the anti-inflammatory drug tinoridine stumbled upon a series of thienopyridine derivatives.[1] While these compounds lacked the desired anti-inflammatory properties, they exhibited potent antithrombotic effects in preclinical models.[1] This serendipitous discovery marked the beginning of a new era in cardiovascular medicine.

The lead compound to emerge from this research was ticlopidine . Patented in 1973 and approved for medical use in 1978, ticlopidine was the first thienopyridine to be introduced into clinical practice.[2] It was initially used in patients at high risk of thrombotic events, such as those who had undergone heart surgery or were on hemodialysis.[2]

However, the use of ticlopidine was hampered by a significant side-effect profile, most notably neutropenia and thrombotic thrombocytopenic purpura (TTP), which in some cases were fatal.[3] This necessitated close monitoring of patients and limited its widespread use, paving the way for the development of safer alternatives.[3]

A Safer Successor: The Development of Clopidogrel

Building on the thienopyridine scaffold of ticlopidine, researchers at Sanofi synthesized over a thousand analogues in an effort to identify a compound with an improved safety profile and enhanced efficacy.[1] This extensive medicinal chemistry effort led to the discovery of clopidogrel , the (S)-isomer of a ticlopidine analogue, which demonstrated greater activity and better tolerability.[1]

Clopidogrel was launched in 1998 and quickly became a blockbuster drug, largely replacing ticlopidine in clinical practice.[1][4] Its superior safety profile, particularly the lower incidence of hematological adverse effects, made it a more attractive option for long-term secondary prevention of atherothrombotic events.[3] The landmark CAPRIE (Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events) trial demonstrated the superiority of clopidogrel over aspirin in reducing the combined risk of ischemic stroke, myocardial infarction, or vascular death in patients with atherosclerotic vascular disease.[5]

The Third Generation: Prasugrel and the Quest for Enhanced Potency

Despite the success of clopidogrel, a significant inter-individual variability in its antiplatelet effect was observed, leading to the concept of "clopidogrel resistance." This variability was largely attributed to genetic polymorphisms in the cytochrome P450 enzymes responsible for its metabolic activation.[4] This clinical challenge drove the development of a third-generation thienopyridine, prasugrel .

Developed by Daiichi Sankyo and Eli Lilly, prasugrel (originally CS-747) was designed to have a more efficient and consistent metabolic activation profile.[6][7] It was patented in 1993 and received FDA approval in 2009 for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) managed with percutaneous coronary intervention (PCI).[6][7]

The TRITON-TIMI 38 trial directly compared prasugrel with clopidogrel in patients with ACS undergoing PCI and demonstrated that prasugrel was more effective in reducing ischemic events, albeit with an increased risk of bleeding.[8] This highlighted the trade-off between enhanced antiplatelet potency and bleeding risk, a central theme in the ongoing development of antithrombotic therapies.

Mechanism of Action: Irreversible Inhibition of the P2Y12 Receptor

A pivotal breakthrough in understanding the mechanism of action of thienopyridines was the identification of the platelet P2Y12 receptor as their molecular target in 2001.[1] Thienopyridines are prodrugs that require metabolic activation in the liver to exert their antiplatelet effect.[3][9]

The active metabolites of thienopyridines are highly reactive thiol derivatives that selectively and irreversibly bind to the P2Y12 receptor on the platelet surface.[10][11] This covalent modification prevents adenosine diphosphate (ADP) from binding to the receptor, thereby blocking a key pathway of platelet activation and aggregation for the lifespan of the platelet.[9]

The P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a downstream signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent de-inhibition of the vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

Quantitative Data Summary

The following tables summarize key quantitative data for the major thienopyridine compounds, providing a basis for comparison of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of Thienopyridine Active Metabolites

| Parameter | Ticlopidine | Clopidogrel | Prasugrel |

| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours | ~1 hour (active metabolite) | ~0.5 hours (active metabolite) |

| Bioavailability | >80% | Variable, low (~15% of absorbed dose converted to active metabolite) | ≥79% |

| Protein Binding (Active Metabolite) | >98% | ~98% | ~98% |

| Elimination Half-life (Active Metabolite) | ~4-5 hours | ~8 hours | ~7 hours (range 2-15 hours)[12] |

| Metabolism | Hepatic (CYP-mediated) | Hepatic (CYP-mediated, primarily CYP2C19) | Intestinal and Hepatic (Esterase and CYP-mediated)[12] |

Table 2: Pharmacodynamic Properties of Thienopyridine Compounds

| Parameter | Ticlopidine | Clopidogrel | Prasugrel |

| Onset of Action (Inhibition of Platelet Aggregation) | 24-48 hours | 2-6 hours (with loading dose) | ~30 minutes (with loading dose) |

| Maximal Inhibition of Platelet Aggregation (IPA) | 50-70% | 50-60% (at steady state) | ~80% (at steady state) |

| Receptor Binding | Irreversible | Irreversible | Irreversible |

| Variability in Response | Moderate | High (influenced by CYP2C19 genetics) | Low |

Experimental Protocols: Assessing Thienopyridine Activity

The evaluation of thienopyridine efficacy relies on specialized laboratory assays that measure platelet function. Two of the most important methods are Light Transmission Aggregometry (LTA) and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging a whole blood sample collected in a citrate anticoagulant. Platelet-poor plasma (PPP) is also prepared by a second, higher-speed centrifugation.

-

Instrumentation: A specialized aggregometer is used, which consists of a light source, a cuvette holder maintained at 37°C with a stirring mechanism, and a photodetector.

-

Assay Principle: The aggregometer measures the transmission of light through the PRP sample. In a resting state, platelets are in suspension and scatter light, resulting in low light transmission.

-

Agonist Addition: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.

-

Measurement: As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through to the photodetector. The change in light transmission is recorded over time.

-

Data Analysis: The extent of platelet aggregation is quantified by comparing the light transmission of the PRP sample after agonist addition to that of the PPP (representing 100% aggregation) and the baseline PRP (representing 0% aggregation). The inhibitory effect of a thienopyridine is determined by the reduction in ADP-induced aggregation in a patient's sample compared to a control.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP assay is a more specific method for assessing the activity of the P2Y12 receptor pathway.

Methodology:

-

Principle: VASP is an intracellular protein that is phosphorylated in response to cAMP. Activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. Thienopyridines, by blocking the P2Y12 receptor, prevent this dephosphorylation.

-

Sample Incubation: A whole blood sample is divided into two aliquots. One is incubated with prostaglandin E1 (PGE1), which stimulates cAMP production and VASP phosphorylation. The other is incubated with both PGE1 and ADP.

-

Cell Permeabilization and Staining: The platelets are then permeabilized and stained with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.

-

Flow Cytometry: The samples are analyzed by flow cytometry to measure the fluorescence intensity of the platelets.

-

Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the samples incubated with PGE1 alone versus PGE1 plus ADP. A higher PRI indicates greater inhibition of the P2Y12 receptor.

Chemical Synthesis of Active Metabolites

The synthesis of the active thiol metabolites of thienopyridines is a complex process, often involving multiple steps and the generation of stereoisomers. The general approach involves the synthesis of the thienopyridine core, followed by the introduction of the necessary side chains and, finally, the unmasking of the reactive thiol group.

For example, the synthesis of the active metabolite of clopidogrel has been achieved through a biomimetic approach that involves the initial oxidation of the thiophene ring to form a thiolactone intermediate, followed by a P450-mediated hydrolysis to yield the active thiol. More conventional organic synthesis routes have also been developed, often employing strategies to control the stereochemistry at the chiral centers.

Preclinical and Clinical Development Workflow

The development of a new thienopyridine compound follows a well-established preclinical and clinical trial workflow, guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and governed by International Council for Harmonisation (ICH) guidelines.

Conclusion and Future Directions

The discovery and development of thienopyridine compounds represent a landmark achievement in cardiovascular pharmacology. From the early days of ticlopidine to the more refined and potent agents like clopidogrel and prasugrel, this class of drugs has saved countless lives by preventing thrombotic events. The journey of thienopyridines continues to inform the development of new antiplatelet therapies, with ongoing research focused on optimizing the balance between efficacy and bleeding risk, and personalizing treatment strategies based on individual patient characteristics. The legacy of these compounds serves as a testament to the power of serendipity, medicinal chemistry, and a deep understanding of molecular pharmacology in advancing human health.

References

- 1. Metabolic differences of current thienopyridine antiplatelet agents | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [helda.helsinki.fi]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Prasugrel - Wikipedia [en.wikipedia.org]

The Pivotal Role of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium Chloride in the Synthesis of Clopidogrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidogrel, a potent antiplatelet agent, is a cornerstone in the prevention of atherothrombotic events. Its chemical synthesis is a subject of significant interest within the pharmaceutical industry, with various routes developed to optimize yield, purity, and cost-effectiveness. A critical starting material in several prominent synthetic pathways is 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride, often used as its hydrochloride salt. This technical guide provides an in-depth analysis of the role of this key intermediate in the synthesis of Clopidogrel, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways.

Introduction

Clopidogrel, marketed under the trade name Plavix®, is a thienopyridine derivative that functions as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This action inhibits platelet aggregation and is crucial in the management of cardiovascular diseases. The synthesis of the active (S)-(+)-enantiomer of Clopidogrel involves several strategic approaches, many of which utilize 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a fundamental building block.[1][2] This guide will focus on the synthesis of Clopidogrel starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride, detailing the widely employed Strecker synthesis route.

Synthesis of the Starting Material: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

The precursor, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, is itself synthesized from readily available materials. A common method involves the reaction of 2-thienyl ethylamine with formaldehyde (or its polymer, paraformaldehyde) followed by cyclization and salt formation.[1][2]

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

Method 1: From 2-Thienyl Ethylamine and Paraformaldehyde [1]

-

To a 1-liter reaction vessel equipped with a Dean-Stark apparatus, add 100 grams of 2-thienyl ethylamine and 600 mL of dichloroethane.

-

Stir the mixture for 5 minutes.

-

Add 26.4 grams of paraformaldehyde to the mixture.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

-

After 4 hours, cool the reaction mixture to 30°C.

-

Add 133 mL of a 6.6N solution of hydrochloric acid in dimethylformamide.

-

Stir the reaction mixture for 4-6 hours at 70°C (±5°C).

-

Cool the reaction to 15°C (±2°C) and stir for 8-10 hours to facilitate crystallization.

-

Filter the resulting solid product and wash with cold dichloromethane.

-

Dry the material under vacuum at 30 to 40°C to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Method 2: From 2-Thiophene Ethylamine and Formaldehyde [2]

-

In a reaction flask, add water, formaldehyde, and 2-thiophene ethylamine in a mass ratio of 200:50-60:120-130.

-

Heat the mixture to 50-55°C and maintain this temperature for 20-30 hours.

-

After the reaction is complete, extract the reaction liquid with dichloroethane.

-

Combine the organic layers and wash with saturated saline solution.

-

Evaporate the organic layer under reduced pressure to obtain the intermediate imine.

-

Place the imine in a reaction bottle and add ethanol hydrogen chloride and water.

-

Heat the mixture to 65-75°C, maintain the temperature, and add activated carbon.

-

After a period of heating, filter the mixture.

-

Cool the filtrate to 0-5°C and maintain this temperature for 1-2 hours to induce crystallization.

-

Filter the solid and dry the filter cake in an oven to obtain the final product.

Quantitative Data

| Parameter | Method 1 |

| Yield | 120 g |

| Purity | 99% |

Synthesis of Clopidogrel via the Strecker Reaction

The Strecker synthesis is a prominent method for preparing α-amino nitriles, which are key intermediates in the synthesis of α-amino acids and their derivatives, including Clopidogrel. This pathway involves the condensation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 2-chlorobenzaldehyde, and a cyanide source.

Experimental Protocol: Strecker Synthesis of Racemic Clopidogrel

Step 1: Synthesis of α-aminonitrile intermediate

-

In a suitable reaction vessel, dissolve 1.0 mmol of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 1.0 mmol of 2-chlorobenzaldehyde in 3 mL of water.

-

Add 10 mol% of a catalyst (e.g., Fe3O4 nanoparticles).

-

To this mixture, add 1.2 mmol of trimethylsilyl cyanide (TMSCN).

-

Stir the reaction mixture at 25°C–30°C for 120 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, separate the catalyst using an external magnet.

-

Extract the reaction mixture with dichloromethane (2 x 10 mL).

-

The resulting crude α-aminonitrile can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of the Nitrile to an Amide

-

To a stirring solution of sodium cyanide (7 kg, 142 mol) in water (35 L) at approximately 28°C, simultaneously and slowly add o-chlorobenzaldehyde (20 kg, 142 mol) and a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (25 kg in 90 L of water) over about 30 minutes.

-

Stir the reaction mass at 60°C for 3 hours.

-

Add dichloromethane (100 L) to the reaction mixture at about 28°C.

-

Separate the layers and extract the aqueous phase with dichloromethane (50 L).

-

Combine the organic layers and wash with water (50 L).

-

Distill the organic layer completely under vacuum below 40°C to afford the crude α-aminonitrile.

-

The crude nitrile is then hydrolyzed (specific conditions for large-scale hydrolysis to the amide are often proprietary but generally involve treatment with acid or base) to yield the corresponding amide intermediate. This two-step, one-pot process can achieve a yield of 92% with a purity of 98%.

Step 3: Esterification to Racemic Clopidogrel

-

To a stirring solution of methanol (90 L) and sulfuric acid (26 L, 488 mol), add dimethyl sulfate (15.5 L, 163 mol) at 10°C.

-

Stir the reaction mixture at 70°C for 90 minutes.

-

Cool the mixture to 28°C and add the amide intermediate (25 kg, 81 mol).

-

Stir the reaction mixture at 70°C for 35 hours.

-

Cool to 28°C and add dichloromethane (125 L) and water (250 L).

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 L).

-

Combine the organic layers and wash with 5% sodium carbonate solution (2 x 100 L) and then with water (125 L).

-

Distill the organic layer completely under vacuum below 40°C to afford crude racemic Clopidogrel.

Quantitative Data for Strecker Synthesis Route

| Step | Product | Yield | Purity |

| Amide Formation (2 steps, one-pot) | α-(2-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-acetamide | 92% | >98% |

| Racemic Clopidogrel Bisulfate Formation | (±)-Clopidogrel bisulfate | 67.2% | >98.7% |

Resolution of Racemic Clopidogrel

The therapeutic activity of Clopidogrel resides in its (S)-(+)-enantiomer. Therefore, the resolution of the racemic mixture is a critical step in the manufacturing process. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(-)-camphor-10-sulfonic acid.

Experimental Protocol: Optical Resolution[2]

-

Charge a reactor with racemic Clopidogrel bisulfate (350 Kg) and dichloromethane (1400 L) and cool to 3°C.

-

Adjust the pH of the reaction mixture to 7.6 with a sodium carbonate solution (190 kg in 900 L of water).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 350 L).

-

Combine the organic layers and wash with water (2 x 300 L).

-

Concentrate the organic layer under vacuum at a temperature of 60°C.

-

To the resulting residue, add acetone (1470 L) at 30°C and stir until a clear solution is obtained.

-

Add water (14 L) and L-(-)-camphor sulfonic acid monohydrate (200 kg) to the reaction mass and stir for 45 minutes.

-

Add (+)-Clopidogrel camphor sulfonate (0.15 kg) as a seed crystal.

-

Stir the reaction mass for 18 hours at 30°C.

-

Filter the separated solid, wash with acetone (130 L), and dry under vacuum at 42°C for 10 hours to afford (+)-Clopidogrel camphor sulfonate.

Quantitative Data for Resolution

| Parameter | Value |

| Yield of (+)-Clopidogrel camphor sulfonate | 64.9% |

| Chiral Purity | 99.55% |

Clopidogrel's Mechanism of Action: P2Y12 Receptor Signaling Pathway

Clopidogrel is a prodrug that requires in vivo metabolic activation to its active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, a G-protein coupled receptor (GPCR). The binding of ADP to the P2Y12 receptor normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn leads to the activation of the glycoprotein IIb/IIIa receptor. The activated GPIIb/IIIa receptor binds fibrinogen, leading to platelet aggregation. By blocking the P2Y12 receptor, Clopidogrel's active metabolite prevents this signaling cascade, thereby inhibiting platelet aggregation.[3][4]

Caption: Clopidogrel's active metabolite inhibits the P2Y12 receptor signaling pathway.

Logical Workflow of Clopidogrel Synthesis

The overall process for producing the final drug substance, (S)-(+)-Clopidogrel bisulfate, from the key starting material is a multi-step, highly controlled process.

Caption: Workflow for the synthesis of (S)-(+)-Clopidogrel Bisulfate.

Conclusion

4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium chloride is an indispensable precursor in the industrial synthesis of Clopidogrel. The Strecker reaction, followed by hydrolysis, esterification, and crucial optical resolution, represents a robust and scalable pathway to the final active pharmaceutical ingredient. Understanding the intricacies of each step, including the reaction conditions and quantitative outcomes, is paramount for process optimization and ensuring the quality of this life-saving medication. The continued refinement of these synthetic methods is a key focus of research and development in the pharmaceutical sector.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]

- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium Chloride: Chemical Structure, Bonding, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, synthesis, and biological significance of 4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chloride. This heterocyclic compound is a critical intermediate in the synthesis of several pharmaceutical agents, most notably the antiplatelet drug clopidogrel. This document consolidates available data on its chemical and physical properties, outlines detailed synthetic protocols, and explores its mechanism of action in the context of the P2Y12 receptor signaling pathway. The information is presented to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is a bicyclic heterocyclic compound. Its structure consists of a thiophene ring fused to a tetrahydropyridine ring. The pyridinium nitrogen is protonated and associated with a chloride counter-ion.

Chemical Structure:

Chemical structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClNS | [1][2][3][4] |

| Molecular Weight | 175.68 g/mol | [1][2][3][4] |

| IUPAC Name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride | [1][3] |

| CAS Number | 28783-41-7 | [1][3] |

| SMILES | C1CNCC2=C1SC=C2.Cl | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Purity | >98.0% (HPLC) | [5] |

| Melting Point | 226.0 to 230.0 °C | [5] |

Bonding Characteristics

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| Heavy Atom Count | 10 | [1][6] |

| Rotatable Bond Count | 0 | [1][6] |

| Hydrogen Bond Donor Count | 1 | [1][6] |

| Hydrogen Bond Acceptor Count | 1 | [1][6] |

| Topological Polar Surface Area | 40.3 Ų | [1][6] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following protocols are based on published procedures.[7]

Method 1: Pictet-Spengler Reaction

This common method involves the reaction of 2-thienylethylamine with an aldehyde, followed by cyclization.

Workflow for the synthesis of this compound.

Experimental Protocol:

-

To a solution of 2-thienylethylamine (100 g, 0.79 mol) in dichloromethane (600 mL) at 25°C (±5°C), add paraformaldehyde (26.4 g, 0.88 mol).

-

Heat the mixture to reflux (40-45°C) for 4 to 6 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add a 7% solution of hydrochloric acid in N,N-dimethylformamide (200 mL) at 25°C (±5°C).

-

Heat the mixture to 70°C (±5°C) and stir for 4 to 6 hours.

-

Cool the reaction solution to 15°C (±2°C) and continue stirring for 8 to 10 hours to facilitate crystallization.

-

Collect the solid product by filtration and wash with cold dichloromethane.

-

Dry the product under vacuum at 30 to 40°C.

Yield: Approximately 120 g (99% purity).[8][9]

Experimental Characterization Protocols

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

General Experimental Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

General Experimental Protocol for ATR-FTIR:

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the different functional groups and bond vibrations within the molecule (e.g., N-H, C-H, C=C, C-S bonds).

Biological Significance and Mechanism of Action

This compound is a key precursor in the synthesis of thienopyridine-class antiplatelet agents, such as clopidogrel.[5][10] These drugs are prodrugs that are metabolized in the liver to an active thiol metabolite.[5] This active metabolite irreversibly inhibits the P2Y12 receptor on platelets.

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in ADP-induced platelet aggregation.[11][12] Inhibition of this receptor blocks the signaling cascade that leads to the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.[11]

P2Y12 Receptor Signaling Pathway:

Simplified P2Y12 receptor signaling pathway and the inhibitory action of thienopyridines.

Metabolic Activation of Clopidogrel:

Clopidogrel, synthesized from the title compound, is a prodrug that requires a two-step metabolic activation in the liver, primarily by cytochrome P450 enzymes.[5][7]

Metabolic activation pathway of clopidogrel.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a key building block for important therapeutic agents. This guide has provided a consolidated resource on its chemical structure, properties, synthesis, and the biological context of its derivatives. While detailed experimental data on its bonding characteristics are limited, the provided information on its synthesis and the well-understood mechanism of action of the drugs derived from it offer a solid foundation for researchers in the field. Further investigation into the solid-state structure and detailed spectroscopic analysis of the title compound would be beneficial for a more complete understanding of its properties.

References

- 1. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H10ClNS | CID 10176342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]

- 10. futurity-proceedings.com [futurity-proceedings.com]

- 11. researchgate.net [researchgate.net]

- 12. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Thienopyridine Scaffolds: A Technical Guide to Key Targets

For Immediate Release

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold, a heterocyclic compound containing a thiophene ring fused to a pyridine ring, has proven to be a versatile and fruitful starting point for the development of a diverse range of therapeutic agents. While classically known for its role in cardiovascular medicine, cutting-edge research continues to unveil its potential across multiple disease areas, including oncology, inflammation, and anticoagulation. This technical guide provides an in-depth analysis of the key therapeutic targets of thienopyridine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to empower further research and development in this exciting field.

P2Y12 Receptor: The Cornerstone of Antiplatelet Therapy

The most well-established therapeutic application of thienopyridines lies in their ability to modulate platelet aggregation through the P2Y12 receptor, a crucial component in the formation of blood clots.

Mechanism of Action: Thienopyridine derivatives such as clopidogrel, ticlopidine, and prasugrel are prodrugs that undergo metabolic activation in the liver.[1][2] Their active metabolites then act as irreversible antagonists of the P2Y12 receptor on the platelet surface.[3][4] This covalent binding prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet activation and aggregation.[1][3][4][5] This targeted inhibition is a cornerstone in the prevention of thrombotic events in patients with cardiovascular disease.[2][6]

Signaling Pathway: Thienopyridine Inhibition of P2Y12 Receptor

Caption: Thienopyridine active metabolites block the P2Y12 receptor, preventing ADP-mediated inhibition of adenylyl cyclase and subsequent platelet aggregation.

Quantitative Data: Clinical Efficacy of Thienopyridines

| Drug | Clinical Trial | Patient Population | Primary Endpoint | Result | Citation |

| Ticlopidine | TASS | Recent transient or minor stroke | Fatal or nonfatal stroke | 21% risk reduction vs. aspirin | [3] |

| Clopidogrel | CAPRIE | Atherosclerotic vascular disease | Ischemic stroke, MI, or vascular death | 8.7% relative risk reduction vs. aspirin | [7] |

| Prasugrel | TRITON-TIMI 38 | Acute coronary syndromes with PCI | CV death, nonfatal MI, or nonfatal stroke | 19% relative risk reduction vs. clopidogrel | [6] |

Kinase Inhibition: A New Frontier in Oncology

Recent discoveries have highlighted the potential of thienopyridine scaffolds as potent inhibitors of various kinases implicated in cancer progression, opening new avenues for targeted cancer therapy.

c-Met Kinase

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Its dysregulation is associated with numerous cancers.

Mechanism of Action: Novel thieno[2,3-b]pyridine derivatives have been designed to act as small molecule inhibitors of c-Met kinase.[8] These compounds typically function by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling pathways.

Quantitative Data: In Vitro Activity of Thienopyridine-based c-Met Inhibitors

| Compound | Target Cell Line | IC50 (µM) | Citation |

| Compound 10 | A549 (Lung Carcinoma) | 0.005 | [8] |

| Compound 10 | Hela (Cervical Cancer) | 2.833 | [8] |

| Compound 10 | MCF-7 (Breast Cancer) | 13.581 | [8] |

| Cabozantinib (Control) | A549 (Lung Carcinoma) | >40 | [8] |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Mechanism of Action: Thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[9] Similar to other kinase inhibitors, they are thought to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking the signaling cascade that promotes endothelial cell proliferation and migration.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Thienopyridine inhibitors block VEGFR-2 autophosphorylation, disrupting downstream signaling pathways that lead to angiogenesis.

Other Kinase Targets

-

IKKβ: Thienopyridine analogues have been investigated as inhibitors of IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway, which is a therapeutic target for lung cancer and inflammatory diseases.[10]

-

Choline Kinase α1 (CKα1): Thienopyridine derivatives have been designed as inhibitors of CKα1, an enzyme involved in lipid biosynthesis that is upregulated in some cancers.[11]

Expanding Horizons: Other Therapeutic Targets

The versatility of the thienopyridine scaffold extends beyond antiplatelet and anticancer applications.

-

Factor Xa: Thienopyridine sulfonamide pyrrolidinones have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade, suggesting their potential as anticoagulant agents.[8]

-

Phospholipase C (PLC): Thieno[2,3-b]pyridine-2-carboxamides have shown potential as inhibitors of phospholipase C, an enzyme involved in signal transduction, and exhibit antiproliferative activity.[12]

Methodologies: Key Experimental Protocols

This section provides a detailed overview of the core experimental protocols used to evaluate the therapeutic potential of thienopyridine derivatives.

ADP-Induced Platelet Aggregation Assay

This assay is fundamental for assessing the antiplatelet activity of thienopyridine compounds targeting the P2Y12 receptor.

Protocol:

-

Blood Collection: Whole blood is drawn from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.

-

Aggregation Measurement: The PRP is placed in an aggregometer cuvette and warmed to 37°C. A baseline is established using PPP (100% aggregation) and PRP (0% aggregation).

-

Induction of Aggregation: A known concentration of ADP is added to the PRP to induce platelet aggregation.

-

Data Acquisition: The change in light transmittance through the PRP suspension is recorded over time as the platelets aggregate.

-

Inhibitor Testing: To test the effect of a thienopyridine compound, the PRP is pre-incubated with the compound before the addition of ADP. The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of the inhibitor.[13][14]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the thienopyridine test compound. Control wells with untreated cells are also included.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[15][16][17]

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of compounds on cell migration, a key process in cancer metastasis.

Protocol:

-

Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip or a specialized tool is used to create a scratch or "wound" in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound or a vehicle control is added.

-

Image Acquisition: The plate is placed under a microscope, and images of the wound are captured at time zero.

-

Incubation and Monitoring: The plate is incubated, and images of the same wound area are taken at regular intervals (e.g., every 6-12 hours).

-

Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is then calculated and compared between the treated and control groups to determine the effect of the compound on cell migration.[9][18]

Workflow: In Vitro Evaluation of Thienopyridine Anticancer Activity

Caption: A typical workflow for the in vitro assessment of the anticancer properties of newly synthesized thienopyridine compounds.

This guide underscores the remarkable versatility of the thienopyridine scaffold as a privileged structure in medicinal chemistry. From its established role in combating cardiovascular disease to its emerging potential in oncology and beyond, the thienopyridine core continues to be a source of novel therapeutic agents. The detailed information provided herein aims to facilitate further exploration and innovation in harnessing the full therapeutic potential of this remarkable chemical entity.

References

- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]

- 4. Targeting VEGFR-2 and JAK/STAT3 Pathways: The Anti-Angiogenic Efficacy of Thienopyridine Derivative LCB03-0110 [synapse.patsnap.com]

- 5. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Phospholipase C IP3 DAG Pathway | PPTX [slideshare.net]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wound healing assay - Wikipedia [en.wikipedia.org]

- 10. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phospholipase C - Wikipedia [en.wikipedia.org]

- 12. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. bio-protocol.org [bio-protocol.org]

In-Vitro Exploratory Studies of Thienopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in-vitro studies on thienopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details their diverse biological activities, including antimicrobial, anticancer, and antiplatelet effects. It is designed to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Biological Activities of Thienopyridine Derivatives

Thienopyridine derivatives have demonstrated a broad spectrum of pharmacological activities in various in-vitro models. These activities stem from their ability to interact with specific biological targets, leading to the modulation of key cellular processes.

Antimicrobial Activity

Several novel thienopyridine and fused thienopyridine-quinoline derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity against a panel of bacterial strains. A number of these compounds exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria.[1][2] For instance, certain derivatives showed promising inhibitory action against methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.[1]

Table 1: In-Vitro Antimicrobial Activity of Thienopyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| 7a | S. aureus | 15.63 | 19 | [1] |

| 9b | Six bacterial strains | 15.63 | - | [1] |

| 12b | Six bacterial strains | 15.63 | - | [1] |

| Amoxicillin trihydrate (Reference) | Six bacterial strains | 15.63 | - | [1] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Thienopyridine derivatives have emerged as promising candidates for anticancer drug development due to their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

Novel thieno[2,3-b]pyridine derivatives have been designed and synthesized as inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[3][4] In-vitro studies using cell lines such as A549 (lung carcinoma), Hela (cervical cancer), and MCF-7 (breast cancer) have demonstrated the potent inhibitory activities of these compounds.[3][4] For example, compound 10 exhibited superior inhibitory activity against A549 cells compared to the lead compound cabozantinib.[3][4] Further assays confirmed that these compounds can inhibit cancer cell migration and colony formation, and induce apoptosis.[3][4]

Table 2: In-Vitro Anticancer Activity of Thienopyridine Derivatives (c-Met Kinase Inhibitors)

| Compound | Cell Line | IC50 (µM) | Reference |

| 10 | A549 | 0.005 | [3][4] |

| 10 | Hela | 2.833 | [3][4] |

| 10 | MCF-7 | 13.581 | [3][4] |

| Cabozantinib (Reference) | A549 | > 0.005 | [3][4] |

IC50: Half-maximal Inhibitory Concentration

Novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5] Angiogenesis is a critical process for tumor growth and metastasis.

Antiplatelet Activity